2-amino-N-(3-methoxypropyl)-4-methylpentanamide
Description
2-Amino-N-(3-methoxypropyl)-4-methylpentanamide is a branched-chain amide derivative characterized by a pentanamide backbone substituted with a 2-amino group, a 4-methyl group, and a 3-methoxypropyl moiety attached to the nitrogen atom. Its molecular formula is C₁₀H₂₂N₂O₂ (calculated based on structural analysis), and it features both hydrophilic (amino, methoxy) and hydrophobic (methyl, propyl) functional groups.
Properties
IUPAC Name |
2-amino-N-(3-methoxypropyl)-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMZCZSZMNYBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCOC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(3-methoxypropyl)-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentanoic acid, 3-methoxypropylamine, and ammonia.
Amidation Reaction: The 4-methylpentanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This acid chloride is then reacted with 3-methoxypropylamine in the presence of a base such as triethylamine (TEA) to form the intermediate amide.
Amination: The intermediate amide is then subjected to an amination reaction with ammonia to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N-(3-methoxypropyl)-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted amides or amines.
Scientific Research Applications
Chemistry: 2-amino-N-(3-methoxypropyl)-4-methylpentanamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules for research and development purposes.
Biology: In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-methoxypropyl)-4-methylpentanamide involves its interaction with specific molecular targets. The amino group and methoxypropyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
3-Chloro-N-Phenyl-Phthalimide ()
- Structure : Aromatic phthalimide core with a chloro substituent and phenyl group.
- Key Differences : Unlike the target compound, this is a cyclic imide with aromaticity, which enhances thermal stability and rigidity. The chloro and phenyl groups contribute to its use in polymer synthesis (e.g., polyimides), whereas the target compound’s aliphatic chain and methoxypropyl group suggest better solubility in polar solvents .
2-Amino-N-(Arylsulfinyl)-Acetamide Compounds ()
- Structure : Acetamide backbone with arylsulfinyl substituents.
- Key Differences: The shorter acetamide chain (vs. pentanamide) and sulfinyl group introduce stronger electrophilic character, making these compounds potent inhibitors of bacterial aminoacyl-tRNA synthetases. The target compound’s branched chain and methoxypropyl group may reduce reactivity but enhance membrane permeability .
Butanamide Derivatives ()
- Example: 4-Amino-N-[3-[[4-[(3-Aminopropyl)Amino]Butyl]Amino]Propyl]-Butanamide (CAS 220221-65-8).
- Key Differences: Shorter butanamide chain with multiple amino substituents.
Prucalopride Succinate ()
- Structure : Benzofuran carboxamide with a 3-methoxypropyl-piperidinyl group.
- Key Differences : Prucalopride’s aromatic core and piperidinyl moiety target serotonin 5-HT₄ receptors for gastrointestinal motility enhancement. The shared 3-methoxypropyl group in both compounds may improve solubility, but the target compound lacks Prucalopride’s rigid heterocyclic system, limiting receptor specificity .
Substituent Effects
| Compound | Key Substituents | Impact on Properties |
|---|---|---|
| Target Compound | 3-Methoxypropyl, 4-methyl, 2-amino | Enhanced solubility (methoxy), steric hindrance (methyl), hydrogen bonding (amino) |
| 3-Chloro-N-Phenyl-Phthalimide | Chloro, phenyl | Aromatic stability, polymer compatibility |
| Prucalopride Succinate | Benzofuran, piperidinyl, methoxypropyl | Receptor targeting, metabolic stability |
Data Tables
Table 1: Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Amino-N-(3-methoxypropyl)-4-methylpentanamide | C₁₀H₂₂N₂O₂ | 202.30 (calculated) | Amino, methoxypropyl, methyl |
| 3-Chloro-N-Phenyl-Phthalimide | C₁₄H₈ClNO₂ | 257.67 | Chloro, phenyl, cyclic imide |
| Prucalopride Succinate | C₂₂H₃₂ClN₃O₇ | 485.96 | Benzofuran, piperidinyl, methoxypropyl |
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